
Hydroxyproline
Vue d'ensemble
Description
L’hydroxyproline est un acide aminé qui constitue un composant majeur de la protéine collagène. Il a été isolé pour la première fois de la gélatine par Hermann Emil Fischer en 1902. L’this compound est produite par l’hydroxylation de l’acide aminé proline, une réaction catalysée par l’enzyme prolyl hydroxylase. Ce composé joue un rôle crucial dans la stabilisation de la structure en triple hélice du collagène, essentielle à l’intégrité structurelle des tissus conjonctifs tels que la peau, les os et le cartilage .
Applications De Recherche Scientifique
Hydroxyproline has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and other organic compounds.
Biology: this compound is essential for the stability of collagen and is used as a marker for collagen content in biological samples.
Medicine: It is used in the diagnosis of bone turnover and liver fibrosis. This compound levels in urine and blood can indicate the rate of collagen degradation.
Mécanisme D'action
L’hydroxyproline exerce ses effets principalement par son rôle dans la stabilité du collagène. L’hydroxylation des résidus de proline dans le collagène augmente la stabilité de la triple hélice de collagène en formant des liaisons hydrogène. Cette stabilisation est cruciale pour l’intégrité structurelle des tissus conjonctifs. L’enzyme prolyl hydroxylase catalyse la réaction d’hydroxylation, qui nécessite de l’oxygène moléculaire, du fer ferreux et de l’acide ascorbique comme cofacteurs .
Composés similaires :
Proline : Le précurseur de l’this compound, qui diffère par la présence d’un groupe hydroxyle.
Hydroxylysine : Un autre acide aminé hydroxylé présent dans le collagène, jouant un rôle similaire dans la stabilisation de la structure du collagène.
Lysine : Le précurseur de l’hydroxylysine, qui diffère par la présence d’un groupe hydroxyle.
Unicité de l’this compound : L’this compound est unique dans sa capacité à stabiliser la triple hélice de collagène par liaison hydrogène. Cette propriété n’est pas partagée par la proline ni la lysine, ce qui rend l’this compound essentielle à l’intégrité structurelle du collagène .
Analyse Biochimique
Biochemical Properties
Hydroxyproline is primarily found in collagen, where it constitutes approximately 13.5% of the protein . It is synthesized through the hydroxylation of proline by the enzyme prolyl hydroxylase, which requires vitamin C as a cofactor . This hydroxylation occurs in the lumen of the endoplasmic reticulum. This compound interacts with other amino acids, such as glycine and proline, to form the triple helix structure of collagen, providing stability and strength to the protein .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor, which are important for cell signaling and metabolic regulation . This compound also contributes to the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. The hydroxylation of proline residues in collagen by prolyl hydroxylase increases the stability of the collagen triple helix . This modification enhances the protein’s resistance to degradation and contributes to the structural integrity of connective tissues. This compound also plays a role in scavenging reactive oxygen species, thereby protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound maintains its structural role in collagen and continues to support cellular functions over extended periods . The stability and activity of this compound can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that supplementing this compound to plant-based diets can alleviate oxidative stress and increase collagen synthesis and accretion in the body . High doses of this compound can lead to adverse effects, such as toxicity and metabolic imbalances . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. In animals, most of the collagen-derived this compound is catabolized to glycine via the this compound oxidase pathway . This pathway conserves dietary and endogenously synthesized proline and arginine. This compound can also be degraded to ornithine and glutamate via the this compound dehydratase pathway . These metabolic pathways play a crucial role in maintaining amino acid balance and supporting cellular functions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the small intestine, this compound-containing peptides are transported into enterocytes by peptide transporters, while free this compound is taken up by the Na±dependent system IMINO transporter . Once inside the cells, this compound is distributed to various tissues, including skin, bone, and cartilage, where it contributes to collagen synthesis and maintenance .
Subcellular Localization
This compound is localized in the extracellular matrix, particularly in the collagen fibers of connective tissues . It is also found in the cell walls of certain plant cells, where it plays a role in maintaining cell wall integrity . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, such as hydroxylation, which ensure its proper incorporation into collagen and other proteins .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L’hydroxyproline peut être synthétisée par l’hydroxylation de la proline. Ce processus implique l’enzyme prolyl hydroxylase, qui catalyse l’addition d’un groupe hydroxyle au carbone gamma de la proline. La réaction a lieu dans la lumière du réticulum endoplasmique et nécessite de l’oxygène moléculaire, du fer ferreux et de l’acide ascorbique comme cofacteurs .
Méthodes de production industrielle : La production industrielle d’this compound implique généralement l’hydrolyse du collagène. Le collagène est traité avec des acides ou des bases forts pour le décomposer en ses acides aminés constitutifs, y compris l’this compound. Cette méthode est largement utilisée en raison de l’abondance de collagène dans les tissus animaux .
Analyse Des Réactions Chimiques
Types de réactions : L’hydroxyproline subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée pour former de l’acide pyrrole-2-carboxylique.
Réduction : La réduction de l’this compound peut produire de la proline.
Substitution : L’this compound peut participer à des réactions de substitution où le groupe hydroxyle est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que les chlorures d’acyle pour les réactions d’acylation.
Principaux produits :
Oxydation : Acide pyrrole-2-carboxylique.
Réduction : Proline.
Substitution : Divers dérivés de la proline substituée.
4. Applications de la recherche scientifique
L’this compound a de nombreuses applications dans la recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction chiral dans la synthèse de produits pharmaceutiques et d’autres composés organiques.
Biologie : L’this compound est essentielle à la stabilité du collagène et est utilisée comme marqueur de la teneur en collagène dans les échantillons biologiques.
Médecine : Elle est utilisée dans le diagnostic du renouvellement osseux et de la fibrose hépatique. Les taux d’this compound dans l’urine et le sang peuvent indiquer le taux de dégradation du collagène.
Comparaison Avec Des Composés Similaires
Proline: The precursor to hydroxyproline, differing by the presence of a hydroxyl group.
Hydroxylysine: Another hydroxylated amino acid found in collagen, playing a similar role in stabilizing the collagen structure.
Lysine: The precursor to hydroxylysine, differing by the presence of a hydroxyl group.
Uniqueness of this compound: this compound is unique in its ability to stabilize the collagen triple helix through hydrogen bonding. This property is not shared by proline or lysine, making this compound essential for the structural integrity of collagen .
Propriétés
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-07-4 | |
| Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10883225 | |
| Record name | Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Hydroxyproline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14832 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
618-28-0, 51-35-4 | |
| Record name | DL-Hydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Hydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Hydroxyproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
274°C, 274 - 275 °C | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ascorbic acid deficiency (scurvy) affect collagen synthesis and hydroxyproline levels?
A1: Ascorbic acid is crucial for prolyl hydroxylase, the enzyme responsible for converting proline to this compound. In scurvy, this conversion is impaired, leading to the formation of partially hydroxylated collagen. [] This unstable collagen is prone to degradation, explaining the reduced collagen levels and increased urinary excretion of this compound-deficient peptides observed in scurvy. []
Q2: What is the significance of the this compound:creatinine ratio in urine?
A2: This ratio is a valuable marker of collagen metabolism, reflecting the balance between collagen synthesis and degradation. It's particularly useful in assessing growth disorders in children, as urinary this compound excretion correlates with growth velocity. [, , ] Elevated levels of this ratio can indicate increased collagen breakdown, as seen in certain medical conditions. [, , ]
Q3: Does the location of this compound within collagen affect its stability?
A4: Yes, the position of this compound within the collagen triple helix influences stability. While 4-hydroxyproline in the Y position of the Gly-X-Y triplet repeat is known to enhance stability, its presence in the X position, as seen in the cuticle collagen of Riftia pachyptila, can decrease stability. []
Q4: How is this compound metabolism implicated in hepatocellular carcinoma (HCC)?
A5: Research suggests that proline metabolism, including this compound, is significantly altered in HCC. [] Hypoxia, a common feature of the tumor microenvironment, upregulates proline synthesis and leads to this compound accumulation. [] This accumulation promotes tumor progression and resistance to the chemotherapy drug sorafenib. []
Q5: Can this compound levels serve as a potential biomarker for early-onset myocardial infarction (MI)?
A6: Preliminary research using high-performance liquid chromatography coupled with mass spectrometry suggests that decreased serum levels of 4-hydroxyproline are associated with MI. [] This finding points to 4-hydroxyproline as a potential biomarker for early MI detection, though further validation is needed. []
Q6: What role does this compound play in wound healing?
A7: this compound is a major component of collagen, which provides structural support during wound healing. Studies on rat models show that the level of mucosal this compound peaks during the early stages of healing after gastric lesions. [] While some antiulcer drugs may delay healing and affect this compound levels, others, like sucralfate, promote healing without significantly impacting this compound. []
Q7: How is this compound metabolism linked to the Hypoxia-Inducible Factor (HIF) pathway?
A8: this compound metabolism and the HIF pathway, crucial for cellular adaptation to low oxygen, are interconnected. This compound, specifically trans-4-hydroxy-L-proline, can inhibit the enzyme ALDH4A1, responsible for proline and this compound degradation. [] This inhibition could indirectly influence HIF activity. [] Additionally, increased this compound levels can stabilize HIF-1α, likely by inhibiting its degradation, further linking this compound to the HIF response. []
Q8: How is this compound quantified in biological samples?
A9: Various methods are employed for this compound quantification. These include colorimetric assays, often based on the oxidation of this compound to a pyrrole derivative, and chromatographic techniques like high-performance liquid chromatography (HPLC). [, , ] These methods can be coupled with various detection methods, including UV detection, for accurate quantification. []
Q9: What are the challenges and considerations when measuring this compound?
A10: Accurate this compound measurement requires careful consideration of potential sources of error. For instance, diet can significantly influence urinary this compound levels. [] Analytical methods should be rigorously validated for accuracy, precision, and specificity to ensure reliable results. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)
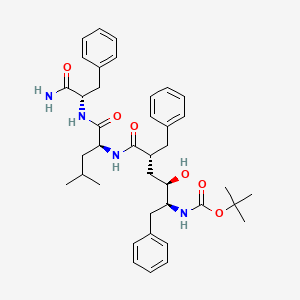
![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
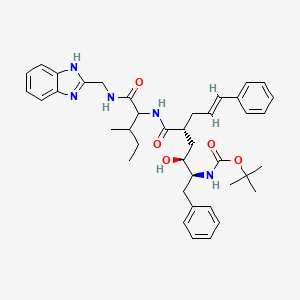
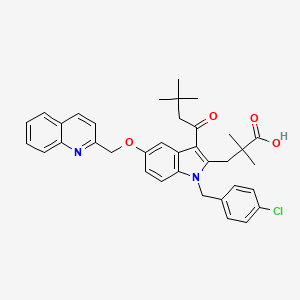

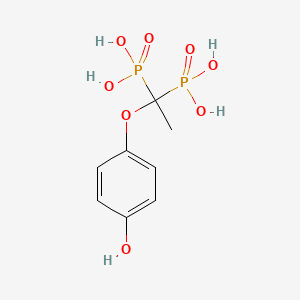
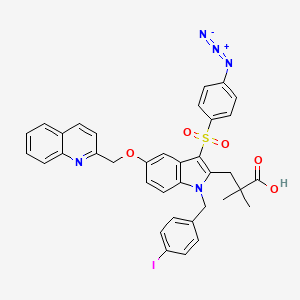
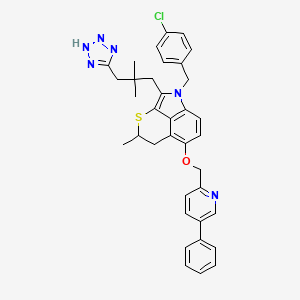
![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
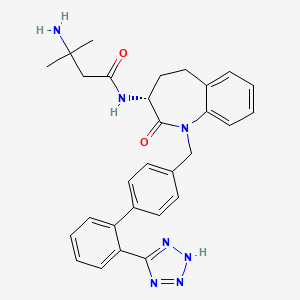
![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)

